Endosulfan lactone
Overview
Description
Endosulfan lactone is a metabolite derived from the biological oxidation of the insecticide endosulfan by microorganisms present in the soil . This compound is more toxic and persistent than its parent compound, endosulfan . This compound is of significant environmental concern due to its high toxicity and persistence in the environment .
Mechanism of Action
Target of Action
Endosulfan lactone primarily targets the GABA-gated chloride channels and the Ca2+, Mg2+ ATPase enzymes . These enzymes play a crucial role in the transfer of nerve impulses .
Mode of Action
this compound acts as an antagonist to the GABA-gated chloride channels and inhibits the Ca2+, Mg2+ ATPase enzymes . This interaction disrupts the normal functioning of these targets, leading to changes in the nerve impulse transmission .
Biochemical Pathways
this compound is a metabolite obtained from the biological oxidation of the insecticide endosulfan by action of the microorganisms present in the soil . The most common product of its degradation is endosulfan sulfate . The degradation pathways of this compound involve the production of reactive oxygen species (ROS), which can induce DNA damage .
Pharmacokinetics
this compound and its metabolites can be determined in human serum using gas chromatography-tandem mass spectrometry (GC-MS-MS) .
Result of Action
this compound has been shown to induce DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . It also reduces fertility levels in male animals . In addition, it can cause mitochondrial dysfunction, induction of oxidative stress, and modulation of stress-responsive signal transduction pathways .
Action Environment
The degradation and action of this compound are influenced by various environmental factors such as temperature, pH, soil texture, organic matter content, moisture, and redox potential . These factors affect the stability of the compound and the growth of microorganisms that contribute to its degradation .
Biochemical Analysis
Cellular Effects
Endosulfan lactone, as a degradation product of endosulfan, may share some of its cellular effects. Endosulfan has been shown to induce DNA damage, leading to a compromised DNA damage response . This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its parent compound, endosulfan, is known to induce DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends
Temporal Effects in Laboratory Settings
Its parent compound, endosulfan, is known to have a significant degree of persistence in several environmental compartments . Whether this compound shares this property and how it affects its long-term effects on cellular function in in vitro or in vivo studies remains to be studied.
Dosage Effects in Animal Models
Studies on endosulfan have shown reproductive damage in Swiss albino mice after exposure to 3.5 mg/Kg body weight daily for a period of 7 weeks
Metabolic Pathways
Endosulfan is known to undergo biological oxidation and oxidative enzymatic processes in the soil, transforming into endosulfan sulfate and other degradation products, including this compound
Transport and Distribution
Endosulfan is known to enter the atmosphere through agricultural application and can be transported long distances in the air . Whether this compound shares these properties and how it is transported and distributed within cells and tissues remains to be studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: Endosulfan lactone is primarily formed through the biological oxidation of endosulfan by soil microorganisms . The process involves the enzymatic activity of these microorganisms, leading to the formation of this compound as a by-product .
Industrial Production Methods: There are no specific industrial production methods for this compound as it is not synthesized for commercial purposes. Instead, it is a by-product of the degradation of endosulfan in the environment .
Chemical Reactions Analysis
Types of Reactions: Endosulfan lactone undergoes various chemical reactions, including:
Oxidation: The formation of this compound itself is a result of the oxidation of endosulfan.
Photodegradation: Under UV irradiation, this compound can be formed as a minor product along with other metabolites such as endosulfan diol and endosulfan ether.
Common Reagents and Conditions:
Oxidation: Microbial enzymes in the soil facilitate the oxidation of endosulfan to this compound.
Photodegradation: UV light and photocatalysts such as Ag/TiO2/Fe3O4 can be used to degrade endosulfan, leading to the formation of this compound.
Major Products Formed:
- Endosulfan Diol
- Endosulfan Ether
- This compound
- Hydroxy Endosulfan Ether
Scientific Research Applications
Endosulfan lactone is primarily studied in the context of environmental science due to its persistence and toxicity. Its applications include:
- Environmental Monitoring: Used to assess the extent of endosulfan contamination and its degradation in soil .
- Toxicological Studies: Research on its toxic effects on various organisms helps in understanding the environmental impact of endosulfan .
- Bioremediation Research: Studies on the degradation of this compound by microorganisms and earthworms like Eisenia fetida .
Comparison with Similar Compounds
- Endosulfan Diol
- Endosulfan Ether
- Endosulfan Sulfate
- Hydroxy Endosulfan Ether
Comparison: Endosulfan lactone is unique due to its higher toxicity and persistence compared to other endosulfan metabolites . While endosulfan sulfate is also highly toxic, this compound’s persistence in the environment makes it a significant concern .
Properties
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl6O2/c10-4-5(11)8(13)3-2(1-17-6(3)16)7(4,12)9(8,14)15/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUKJJMBQBRFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052707 | |
Record name | Endosulfan lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3868-61-9 | |
Record name | Endosulfan lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3868-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Endosulfan lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endosulfan lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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